5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester
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Overview
Description
Methyl 5-(4-methoxyphenoxy)pentanoate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a methyl ester derivative of 5-(4-methoxyphenoxy)pentanoic acid. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-methoxyphenoxy)pentanoate can be synthesized through the esterification of 5-(4-methoxyphenoxy)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of methyl 5-(4-methoxyphenoxy)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(4-methoxyphenoxy)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 5-(4-methoxyphenoxy)pentanoic acid and methanol.
Reduction: 5-(4-methoxyphenoxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-methoxyphenoxy)pentanoate has several scientific research applications, including:
Biology: The compound can be used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It may serve as a starting material for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxyphenoxy)pentanoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved will vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate:
Uniqueness
Methyl 5-(4-methoxyphenoxy)pentanoate is unique due to its specific structure, which includes a methoxyphenoxy group attached to a pentanoate backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
methyl 5-(4-methoxyphenoxy)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-15-11-6-8-12(9-7-11)17-10-4-3-5-13(14)16-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVOKMUYYYORMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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